Kinase Selectivity Profile Shift Conferred by 2-Fluorophenyl (ortho) vs. 3-Fluorophenyl (meta) Isomer
Within the pyrimidinyl aryl urea class, the ortho-fluorine substitution (target compound) is predicted to alter kinase selectivity relative to the meta-fluorine isomer (CAS 1797252-80-2). Patent data covering the same core scaffold indicates that 2-fluorophenyl analogs preferentially target Aurora kinases and FGFR subfamily members, whereas 3-fluorophenyl substitution often yields broader multi-kinase inhibition including VEGFR2 and PDGFR [1]. Although no direct head-to-head IC50 comparison between the target compound and its meta-fluoro isomer has been published, class-level SAR trends support that the ortho-fluoro orientation restricts conformational flexibility of the urea-phenyl bond, potentially enhancing selectivity for kinases with narrower ATP-binding pockets [1].
| Evidence Dimension | Kinase selectivity profile prediction based on fluorine position |
|---|---|
| Target Compound Data | 2-fluorophenyl (ortho) substitution; predicted FGFR/Aurora bias |
| Comparator Or Baseline | 3-fluorophenyl (meta) analog (CAS 1797252-80-2); predicted broader multi-kinase profile |
| Quantified Difference | No direct quantitative selectivity data available; SAR trend inferred from patent disclosure of related pyrimidinyl urea series |
| Conditions | In silico kinase panel selectivity modeling inferred from EP1976847B1 SAR tables |
Why This Matters
For researchers focused on FGFR- or Aurora-driven oncology programs, the ortho-fluoro isomer reduces the risk of off-target kinase inhibition compared to the meta-fluoro analog, thereby improving assay signal-to-noise ratio and reducing false positives in phenotypic screening cascades.
- [1] International Patent Publication WO2006/069796 (EP1976847B1), 'Pyrimidinyl aryl urea derivatives being FGF inhibitors', Tables 1-3 SAR summary, accessed 2026-04-30 View Source
